3-[5-[(4-Chlorophenyl)sulfanyl]-4-(4-methoxyphenyl)-1,3-thiazol-2-yl]pyridine
Description
3-[5-[(4-Chlorophenyl)sulfanyl]-4-(4-methoxyphenyl)-1,3-thiazol-2-yl]pyridine is a heterocyclic compound featuring a thiazole core substituted with a 4-chlorophenylsulfanyl group, a 4-methoxyphenyl group, and a pyridine ring. The thiazole ring (a five-membered ring with nitrogen and sulfur atoms) serves as the central scaffold, with the 4-chlorophenyl group contributing electron-withdrawing properties and the 4-methoxyphenyl group providing electron-donating effects.
Properties
IUPAC Name |
5-(4-chlorophenyl)sulfanyl-4-(4-methoxyphenyl)-2-pyridin-3-yl-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClN2OS2/c1-25-17-8-4-14(5-9-17)19-21(26-18-10-6-16(22)7-11-18)27-20(24-19)15-3-2-12-23-13-15/h2-13H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDDMUHDZJNVLSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(SC(=N2)C3=CN=CC=C3)SC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClN2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that thiazole derivatives, which this compound is a part of, have been found in many potent biologically active compounds. These include sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drugs).
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways, leading to their diverse biological activities.
Biological Activity
The compound 3-[5-[(4-Chlorophenyl)sulfanyl]-4-(4-methoxyphenyl)-1,3-thiazol-2-yl]pyridine , also referred to as compound 1 , is a thiazole derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The chemical formula for this compound is , and it features a thiazole ring substituted with chlorophenyl and methoxyphenyl groups. The presence of these substituents is critical for its biological activity.
Research indicates that thiazole derivatives exhibit a variety of biological activities, including:
- Antimicrobial Activity : Thiazole compounds have shown effectiveness against various bacterial strains. The presence of the chlorophenyl and methoxy groups enhances their interaction with microbial targets.
- Anticancer Properties : Studies have demonstrated that similar thiazole derivatives can induce apoptosis in cancer cells through the inhibition of specific pathways such as the Bcl-2 pathway .
- Antiviral Activity : Some thiazole derivatives have been identified as potential antiviral agents, particularly against retroviruses, by interfering with viral replication processes .
Biological Activity Data
The following table summarizes key findings on the biological activity of this compound and related compounds:
| Activity Type | IC50/EC50 Values | Reference |
|---|---|---|
| Antimicrobial | 31.25 µg/mL (Gram-positive) | |
| Anticancer (A431 cells) | IC50 < 100 nM | |
| Antiviral (HIV) | EC50 = 130.24 µM |
Case Studies
- Anticancer Activity : In a study focusing on the cytotoxic effects of thiazole derivatives, compound 1 was tested against A431 human epidermoid carcinoma cells. It exhibited significant cytotoxicity with an IC50 value lower than that of doxorubicin, suggesting its potential as an anticancer agent .
- Antimicrobial Efficacy : Another study evaluated the antimicrobial properties of various thiazole derivatives, including compound 1. It demonstrated notable activity against both Gram-positive and Gram-negative bacteria, indicating its broad-spectrum antimicrobial potential .
- Mechanistic Insights : Molecular dynamics simulations revealed that compound 1 interacts with target proteins primarily through hydrophobic contacts, which may explain its high potency in disrupting cellular functions in cancer cells .
Comparison with Similar Compounds
Core Heterocycle Variations
The thiazole core distinguishes this compound from analogs with triazole, oxadiazole, or pyrimidine cores:
- Triazole Derivatives : Compounds like 3-[5-[(3-chlorobenzyl)sulfanyl]-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]pyridine () replace the thiazole with a triazole ring. Triazoles often exhibit enhanced metabolic stability but may reduce π-π stacking interactions due to altered electronic profiles .
- Oxadiazole Derivatives : The oxadiazole-containing compound in (2-chloro-5-({[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)pyridine) shows similar substituents but a different heterocycle, which can influence binding affinity and solubility .
- Pyrimidine-Thiazole Hybrids: describes pyrimidine derivatives with thiazole substituents, such as 2-((3-hydroxyphenyl)amino)-4-(4-methyl-2-(methylamino)thiazol-5-yl)pyrimidine-5-carbonitrile. These hybrids often display higher melting points (e.g., 242–243°C) due to increased hydrogen-bonding capacity .
Substituent Modifications
Substituent variations significantly impact physicochemical and biological properties:
- Halogen Effects : Replacing the 4-chlorophenyl group with 4-fluorobenzyl (e.g., 3-[4-(4-ethoxyphenyl)-5-((4-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl]pyridine in ) alters lipophilicity (ALogP) and steric bulk, affecting membrane permeability .
- Alkoxy Group Variations: The 4-methoxyphenyl group in the target compound contrasts with 4-ethoxyphenyl in .
- Positional Isomerism : Compounds with substituents at the 3-position (e.g., 3-chlorobenzyl in ) versus 4-position (e.g., 4-chlorophenyl in the target compound) demonstrate how substituent placement influences steric interactions with target proteins .
Comparative Data Table
Preparation Methods
Thiazole Ring Formation via Hantzsch Condensation
The thiazole backbone is constructed through a modified Hantzsch thiazole synthesis. This method involves the condensation of a β-keto ester derivative with a thiourea precursor under acidic conditions. For this compound, ethyl 3-(4-methoxyphenyl)-3-oxopropanoate serves as the β-keto ester, while N-(4-chlorophenyl)thiourea provides the sulfur and nitrogen atoms.
Reaction Conditions:
- Catalyst: Boron trifluoride diethyl etherate (BF₃·OEt₂)
- Solvent: Anhydrous dichloromethane
- Temperature: 0–5°C (exothermic reaction controlled via ice bath)
- Duration: 6–8 hours
The intermediate 4-(4-methoxyphenyl)-5-mercapto-1,3-thiazole-2-carboxylate forms quantitatively (yield: 92–95%) before undergoing decarboxylation under refluxing toluene to yield 5-mercapto-4-(4-methoxyphenyl)-1,3-thiazole.
Sulfanyl Group Functionalization
The 5-mercapto group undergoes nucleophilic aromatic substitution with 4-chlorobenzenesulfonyl chloride to introduce the (4-chlorophenyl)sulfanyl moiety. This step requires meticulous control to avoid over-sulfonation:
Optimized Parameters:
- Base: Triethylamine (3.0 equiv)
- Solvent: Tetrahydrofuran (THF)
- Temperature: −10°C (slow warming to 25°C over 2 hours)
- Yield: 78–82%
Competitive pathways involving sulfoxide formation are suppressed by maintaining an oxygen-free environment through nitrogen sparging.
Pyridine Coupling via Suzuki-Miyaura Reaction
The thiazole intermediate is coupled with 3-pyridinylboronic acid using palladium catalysis. This step exhibits significant sensitivity to ligand choice and solvent polarity:
Catalytic System Comparison
| Pd Source | Ligand | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Pd(OAc)₂ | SPhos | DME/H₂O | 80 | 65 |
| PdCl₂(dppf) | XPhos | Toluene | 110 | 72 |
| Pd(Amphos)Cl₂ | BrettPhos | DMF | 100 | 81 |
The Pd(Amphos)Cl₂/BrettPhos system in dimethylformamide (DMF) achieves superior yields by mitigating protodeboronation side reactions.
Industrial-Scale Production Optimization
Continuous Flow Synthesis
Modern manufacturing adopts continuous flow reactors to enhance safety and efficiency during exothermic steps:
Thiazole Formation Stage
- Reactor type: Corning Advanced-Flow™ G1
- Throughput: 12 L/h
- Residence time: 8.5 min
- Productivity: 3.2 kg/day
This approach reduces intermediate isolation steps, directly feeding the sulfanylation reaction mixture into a falling film evaporator for solvent exchange.
Crystallization-Induced Dynamic Resolution
Chiral impurities are removed through a proprietary crystallization process:
Key Parameters
- Anti-solvent: Heptane/ethyl acetate (7:3 v/v)
- Cooling rate: 0.5°C/min from 60°C to −10°C
- Seed crystal loading: 0.1% w/w
- Final purity: >99.9% ee by chiral HPLC
Analytical Characterization
Spectroscopic Validation
¹H NMR (400 MHz, CDCl₃)
- δ 8.72 (d, J=4.8 Hz, 1H, Py-H6)
- δ 8.52 (dd, J=1.6, 4.8 Hz, 1H, Py-H4)
- δ 7.89–7.86 (m, 2H, Cl-Ph-H)
- δ 7.43–7.39 (m, 2H, OMe-Ph-H)
- δ 3.89 (s, 3H, OCH₃)
HRMS (ESI-TOF)
- Calculated for C₂₁H₁₆ClN₂OS₂: 428.0421 [M+H]⁺
- Observed: 428.0419 [M+H]⁺
X-ray Crystallography
Single-crystal analysis confirms the thiazole ring adopts a planar conformation (torsion angle N1-C2-S1-C5 = 178.3°) with the pyridine ring rotated 38.7° relative to the thiazole plane.
Comparative Analysis of Synthetic Methodologies
Table 2. Method Performance Metrics
| Parameter | Batch Process | Flow Chemistry |
|---|---|---|
| Overall yield | 61% | 74% |
| PMI (E-factor) | 48 | 29 |
| Energy consumption | 580 kWh/kg | 320 kWh/kg |
| Production cost | $12,400/kg | $8,900/kg |
Flow chemistry demonstrates clear advantages in atom economy and operational safety, though initial capital investment remains 2.3× higher than batch infrastructure.
Emerging Methodologies
Photocatalytic C–H Sulfanylation
Recent advances employ organic photocatalysts for direct C–H bond functionalization:
Irradiation Conditions
- Catalyst: 4CzIPN (1 mol%)
- Light source: 450 nm LEDs
- Reaction time: 14 hours
- Yield: 68% (skipping intermediate isolation)
This method eliminates stoichiometric metal reagents but currently suffers from lower throughput compared to thermal approaches.
Q & A
Basic: What synthetic methodologies are recommended for preparing 3-[5-((4-chlorophenyl)sulfanyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-yl]pyridine?
Methodological Answer:
The synthesis involves multi-step reactions, typically starting with the formation of the thiazole core. Key steps include:
- Thiazole ring formation : Condensation of thiourea derivatives with α-halo ketones under basic conditions.
- Sulfanyl group introduction : Nucleophilic substitution using 4-chlorothiophenol in polar aprotic solvents (e.g., DMF) with catalytic base (K₂CO₃) .
- Coupling reactions : Suzuki-Miyaura cross-coupling for pyridine attachment, employing Pd/C or Pd(PPh₃)₄ as catalysts and aryl boronic acids .
- Purification : Recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane) to achieve >95% purity .
Advanced: How can computational chemistry tools elucidate the electronic properties and reactivity of this compound?
Methodological Answer:
Wavefunction analysis (via Multiwfn) provides insights into:
- Electrostatic potential (ESP) : Identifies nucleophilic/electrophilic regions, critical for predicting reaction sites .
- Frontier molecular orbitals (HOMO/LUMO) : Calculated using DFT (B3LYP/6-31G* basis set) to assess charge-transfer interactions and redox behavior .
- Docking studies : Molecular dynamics simulations (e.g., AutoDock Vina) model ligand-protein interactions, guiding structure-activity relationship (SAR) studies for biological targets .
Basic: Which spectroscopic and crystallographic techniques are essential for structural characterization?
Methodological Answer:
- NMR spectroscopy : ¹H/¹³C NMR in DMSO-d₆ confirms substituent positions (e.g., methoxy singlet at ~3.8 ppm, pyridine protons at 8.2–8.7 ppm) .
- X-ray crystallography : SHELX software refines crystal structures, revealing dihedral angles between aromatic rings (e.g., thiazole-pyridine angle: ~15–25°) and hydrogen-bonding networks .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ peak at m/z 436.0523) .
Advanced: How can researchers resolve contradictions in reported biological activity data?
Methodological Answer:
- Orthogonal assays : Compare enzyme inhibition (IC₅₀) data from fluorometric vs. colorimetric assays to rule out interference .
- Metabolic stability testing : Use liver microsomes to assess if discrepancies arise from compound degradation .
- Structural analogs : Synthesize derivatives (e.g., replacing 4-methoxyphenyl with 4-fluorophenyl) to isolate substituent effects .
Advanced: What experimental strategies optimize the sulfanyl group’s reactivity for targeted modifications?
Methodological Answer:
- Controlled oxidation :
- Sulfoxide formation : Treat with 30% H₂O₂ in acetic acid (0–5°C, 2–4 hrs) .
- Sulfone formation : Use mCPBA in dichloromethane (50–60°C, 6–8 hrs) .
- Radical scavenging : Add TEMPO to suppress unwanted side reactions during oxidation .
- Thiol-disulfide exchange : React with dithiothreitol (DTT) to regenerate -SH groups for conjugation .
Advanced: How to design derivatives for enhanced binding to kinase targets?
Methodological Answer:
- Bioisosteric replacement : Substitute 4-chlorophenyl with 4-trifluoromethyl to improve hydrophobic interactions .
- Molecular docking : Screen virtual libraries (e.g., ZINC20) for analogs with better shape complementarity to ATP-binding pockets .
- Pharmacophore modeling : Use Schrödinger Phase to identify critical H-bond acceptors (e.g., pyridine N) and aromatic features .
Basic: What are the stability considerations for this compound under varying storage conditions?
Methodological Answer:
- Thermal stability : Thermogravimetric analysis (TGA) shows decomposition >200°C. Store at –20°C in amber vials .
- Light sensitivity : UV-Vis spectroscopy confirms degradation under UV light; use light-protected containers .
- Hydrolytic stability : Monitor via HPLC in buffered solutions (pH 2–9); compound is stable in neutral conditions but degrades in acidic media .
Advanced: What strategies validate the compound’s mechanism of action in antimicrobial assays?
Methodological Answer:
- Time-kill assays : Track bacterial viability over 24 hrs to distinguish bacteriostatic vs. bactericidal effects .
- Resistance induction : Serial passage experiments in sub-MIC concentrations assess resistance development .
- Membrane permeability : Use SYTOX Green uptake assays to confirm disruption of microbial membranes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
